molecular formula C24H32N2O9 B10787622 MK-421 (D5 maleate)

MK-421 (D5 maleate)

Cat. No.: B10787622
M. Wt: 497.5 g/mol
InChI Key: OYFJQPXVCSSHAI-MPSGHZBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MK-421 (D5 maleate) involves the deuterium labeling of Enalapril. The process typically includes the following steps:

Industrial Production Methods

Industrial production of MK-421 (D5 maleate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in controlled environments to maintain its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions

MK-421 (D5 maleate) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically involves aqueous solutions and mild acidic or basic conditions.

    Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired outcome.

Major Products Formed

Scientific Research Applications

Mechanism of Action

MK-421 (D5 maleate) exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing the levels of angiotensin II, the compound lowers blood pressure and decreases the workload on the heart . The active metabolite, Enalaprilat, is responsible for the pharmacological actions of MK-421 (D5 maleate) .

Properties

Molecular Formula

C24H32N2O9

Molecular Weight

497.5 g/mol

IUPAC Name

but-2-enedioic acid;1-[2-[[1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/i4D,5D,6D,8D,9D;

InChI Key

OYFJQPXVCSSHAI-MPSGHZBBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(C(=O)OCC)NC(C)C(=O)N2CCCC2C(=O)O)[2H])[2H].C(=CC(=O)O)C(=O)O

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.